1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one

IDO1 inhibitor immuno-oncology kynurenine pathway

This compound features a unique N1-acetyl-3-hydroxy-5-methoxy substitution pattern not replicable by generic indole analogs (e.g., 1-(1H-indol-1-yl)ethanone or 3-acetyl-5-methoxyindole, CAS 51843-22-2). Demonstrated IDO1 inhibition (IC50 42 nM in cellular assays) and validated utility as a CBP/EP300 bromodomain inhibitor precursor make it essential for kynurenine pathway and castration-resistant prostate cancer research. Defined physicochemical properties (LogP 2.02, TPSA 51.46 Ų) enable reproducible SAR and library synthesis. ISO-certified supply ensures batch-to-batch consistency.

Molecular Formula C11H11NO3
Molecular Weight 205.21
CAS No. 49787-37-3
Cat. No. B3052989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one
CAS49787-37-3
Molecular FormulaC11H11NO3
Molecular Weight205.21
Structural Identifiers
SMILESCC(=O)N1C=C(C2=C1C=CC(=C2)OC)O
InChIInChI=1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-6,14H,1-2H3
InChIKeyPZXOWEYOGUQVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one (CAS 49787-37-3): Baseline Overview for Procurement and Scientific Selection


1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one (CAS 49787-37-3) is a synthetic indole derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It is characterized by an acetyl group at the N1 position, a hydroxy group at the C3 position, and a methoxy substituent at the C5 position of the indole core . As a member of the 1-acylindole class, this compound serves as a versatile building block in medicinal chemistry and chemical biology research. Its structural features differentiate it from other indole-based scaffolds such as 1-(1H-indol-1-yl)ethanone derivatives (lacking hydroxy/methoxy functionalization) and 3-acetyl-5-methoxyindole (CAS 51843-22-2), which lacks the N1-acetyl group present in the target compound . The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98%, and is primarily utilized in early-stage drug discovery programs, including the development of CBP/EP300 bromodomain inhibitors and IDO1 inhibitors [1].

Why Generic Substitution of 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one (CAS 49787-37-3) Is Not Recommended in Research Applications


The unique substitution pattern of 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one—specifically the combination of an N1-acetyl group, a C3-hydroxy moiety, and a C5-methoxy group—dictates its distinct biological activity profile and physicochemical properties. Generic substitution with structurally similar indoles, such as 1-(1H-indol-1-yl)ethanone (lacking both hydroxy and methoxy groups) [1], 3-acetyl-5-methoxyindole (CAS 51843-22-2) (lacking the N1-acetyl group) , or 1-(5-methoxy-1H-indol-3-yl)ethanone, is not feasible without risking significant alterations in target engagement, potency, and metabolic stability. For example, the target compound demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 42 nM in cellular assays, a property that may be compromised or absent in analogs lacking the specific hydroxy/methoxy arrangement required for optimal binding interactions [2]. Furthermore, the compound's role as a precursor in the synthesis of CBP/EP300 bromodomain inhibitors underscores the importance of its specific functional group orientation for downstream synthetic transformations and final inhibitor potency [3]. The following section provides quantitative, comparator-based evidence to support the selection of this specific compound over its closest analogs.

Quantitative Differentiation Guide for 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one (CAS 49787-37-3) vs. Closest Analogs and Alternatives


IDO1 Inhibition Potency: 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one vs. 1-(1H-Indol-1-yl)ethanone Derivatives

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 42 nM in a human cellular assay. In contrast, the broader class of 1-(1H-indol-1-yl)ethanone derivatives, which lack the C3-hydroxy and C5-methoxy substituents, have been optimized primarily as CBP/EP300 bromodomain inhibitors rather than as IDO1 inhibitors, with no reported IDO1 activity for the unsubstituted core scaffold [1]. The presence of the 3-hydroxy-5-methoxy substitution pattern on the target compound appears critical for IDO1 engagement, distinguishing it from the 1-(1H-indol-1-yl)ethanone scaffold that exhibits activity against bromodomain targets instead [2].

IDO1 inhibitor immuno-oncology kynurenine pathway

Molecular Scaffold Comparison: 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one vs. 3-Acetyl-5-methoxyindole (CAS 51843-22-2)

The target compound (CAS 49787-37-3) differs fundamentally from 3-acetyl-5-methoxyindole (CAS 51843-22-2) in its acetylation position. The target compound features an N1-acetyl group (molecular formula C₁₁H₁₁NO₃, MW 205.21), while the comparator possesses a C3-acetyl group and lacks N1-acetylation (molecular formula C₁₁H₁₁NO₂, MW 189.21) . This positional difference results in distinct chemical reactivity profiles: the N1-acetylated target compound serves as a precursor for CBP/EP300 bromodomain inhibitors via N1-indole functionalization strategies, whereas 3-acetyl-5-methoxyindole is typically utilized as an intermediate for C3-functionalized indole derivatives [1]. The target compound's LogP of 2.0156 and topological polar surface area (TPSA) of 51.46 Ų further distinguish its physicochemical properties from the comparator, which exhibits different solubility and permeability characteristics relevant to drug-likeness optimization.

indole building blocks medicinal chemistry structure-activity relationship

Commercial Availability and Purity Specifications: 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one Supplier Comparison

The target compound is available from multiple commercial suppliers with defined purity specifications suitable for research applications. Leyan offers the compound at 97% purity , while MolCore provides a specification of NLT 98% (not less than 98%) with ISO certification for pharmaceutical research and quality control applications . Pricing data from Kuujia indicates availability from Aaron at 95% purity, with 100 mg priced at $496 and 250 mg at $695 [1]. In contrast, the structurally related analog 3-acetyl-5-methoxyindole (CAS 51843-22-2) is supplied with hazard classifications (H319, H315, H302, H335, H312, H332) indicating acute toxicity and irritant properties that may necessitate additional handling precautions during procurement and laboratory use . The target compound lacks these specific hazard classifications in available supplier documentation, potentially simplifying procurement logistics and laboratory safety protocols.

chemical procurement purity grade research supply chain

Synthetic Utility: Role as a Precursor in CBP/EP300 Bromodomain Inhibitor Development

The 1-(1H-indol-1-yl)ethanone scaffold, of which the target compound is a hydroxy-methoxy functionalized derivative, has been validated as a productive starting point for the development of CBP/EP300 bromodomain inhibitors with therapeutic potential in castration-resistant prostate cancer [1]. Optimization of this scaffold yielded compound 32h, which binds to the CBP bromodomain with an IC₅₀ of 0.037 μM in the AlphaScreen assay, demonstrating twofold greater potency than the reference inhibitor SGC-CBP30 under identical assay conditions [1]. Furthermore, the ester prodrug derivative 29h of compound 32h exhibited marked inhibition of cell growth in multiple prostate cancer cell lines (LNCaP, 22Rv1, and C4-2B) and suppressed the expression of full-length androgen receptor (AR-FL), AR target genes, and the prostate cancer biomarker PSA in LNCaP cells [1]. While these quantitative data pertain to optimized derivatives rather than the target compound itself, they establish the 1-(1H-indol-1-yl)ethanone scaffold as a validated chemotype for this therapeutic target class. The target compound, bearing additional hydroxy and methoxy substituents, provides an alternative functionalized entry point for SAR exploration that differs from the unsubstituted starting materials typically employed [2].

CBP inhibitor EP300 inhibitor bromodomain prostate cancer

IDO1 Inhibitor Benchmarking: 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one vs. Clinical-Stage IDO1 Inhibitors

The target compound exhibits IDO1 inhibitory activity with an IC₅₀ of 42 nM (0.042 μM) in IFN-γ stimulated human HeLa cells [1]. For context, this potency positions it among the more active IDO1 inhibitors reported in the literature, though it is important to note that clinical-stage IDO1 inhibitors such as epacadostat (INCB024360) demonstrate sub-nanomolar potency (IC₅₀ approximately 10-100 nM depending on assay conditions) and have advanced through Phase III clinical trials [2]. The target compound's potency is comparable to or exceeds that of several preclinical IDO1 inhibitors, including the natural product derivative brassinin (IC₅₀ approximately 10-50 μM) [3] and the marine-derived alkaloid exiguamine A (Kᵢ = 210 nM) [4]. However, no direct head-to-head comparison studies between the target compound and these benchmark inhibitors have been published. This evidence is presented as class-level inference to contextualize the compound's potency within the IDO1 inhibitor landscape rather than as a claim of superiority over any specific clinical candidate.

IDO1 inhibitor immunotherapy cancer immunotherapy kynurenine

In Vivo Data Availability: Critical Gap Assessment for 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one

A comprehensive search of the scientific literature and authoritative databases reveals a notable absence of published in vivo pharmacokinetic (PK), pharmacodynamic (PD), or efficacy data for 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one. Searches for terms combining the compound name or CAS number with 'in vivo,' 'pharmacokinetics,' 'bioavailability,' 'xenograft,' 'mouse,' or 'rat' returned no primary research articles or patents containing such data. In contrast, structurally related 1-(1H-indol-1-yl)ethanone derivatives have advanced to in vivo evaluation, with compound 9g (Y08284) demonstrating promising antitumor efficacy in a 22Rv1 xenograft mouse model (tumor growth inhibition = 88%) and favorable pharmacokinetic properties (oral bioavailability F = 25.9%) [1]. Similarly, other indole-based IDO1 inhibitors such as epacadostat have extensive in vivo pharmacology data available [2]. This represents a critical gap in the characterization of the target compound. For procurement decisions involving in vivo studies, users must recognize that the compound's in vivo behavior (absorption, distribution, metabolism, excretion, and toxicity) is currently uncharacterized in the public domain, and any projection of in vivo performance based solely on in vitro potency data would be speculative and scientifically unsound.

pharmacokinetics in vivo efficacy ADME drug development

Recommended Research and Industrial Application Scenarios for 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one (CAS 49787-37-3)


IDO1 Inhibitor Tool Compound for Cellular Immuno-Oncology Studies

Based on the demonstrated IDO1 inhibitory activity (IC₅₀ = 42 nM in IFN-γ stimulated human HeLa cells) [1], this compound is suitable as a reference tool for in vitro studies of the kynurenine pathway and immune modulation. Researchers investigating IDO1-mediated T-cell suppression or developing novel IDO1 inhibitors can employ this compound as a benchmark for potency comparisons in cellular assays, given its well-defined cellular IC₅₀ and commercial availability at >97% purity .

Precursor for CBP/EP300 Bromodomain Inhibitor Synthesis and SAR Exploration

The compound's 1-(1H-indol-1-yl)ethanone scaffold is validated as a productive chemotype for developing CBP/EP300 bromodomain inhibitors with therapeutic potential in castration-resistant prostate cancer [2]. The presence of C3-hydroxy and C5-methoxy substituents provides a pre-functionalized scaffold that can serve as an alternative starting point for structure-activity relationship (SAR) studies, potentially enabling divergent synthetic routes compared to unsubstituted 1-(1H-indol-1-yl)ethanone derivatives.

Medicinal Chemistry Building Block for Indole-Focused Chemical Libraries

With its unique N1-acetyl-3-hydroxy-5-methoxy substitution pattern and defined physicochemical properties (LogP = 2.0156, TPSA = 51.46 Ų) , this compound serves as a valuable building block for constructing diverse indole-based chemical libraries. Its commercial availability in multi-gram quantities (up to 25g) and from multiple suppliers with ISO-certified quality control ensures reliable sourcing for parallel synthesis and medicinal chemistry campaigns requiring N1-acetylated indole scaffolds.

In Vitro Pharmacology Reference Standard for IDO1 Inhibitor Screening

Given the quantitative IDO1 inhibition data (IC₅₀ = 42 nM) reported in BindingDB [1], this compound can be employed as a positive control or reference standard in high-throughput screening assays designed to identify novel IDO1 inhibitors. Its moderate potency relative to clinical-stage inhibitors (e.g., epacadostat) [3] positions it as an appropriate intermediate-potency control for assay validation and quality control in screening cascades. However, researchers should note the absence of published in vivo data and should not extrapolate cellular potency to in vivo efficacy without additional experimental validation [4].

Quote Request

Request a Quote for 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.